(R)-1-(1H-Bencimidazol-2-YL)-2-metilpropilamina clorhidrato

Descripción general

Descripción

®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics.

Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mecanismo De Acción

- Tavman, A., Ikiz, S., Funda Bagcigil, A., Yakut Özgür, N., & Ak, S. (2010). Spectral characterizations and antibacterial effect of 2-(5-R-1H-benzimidazol-2-YL)-4-methyl/bromo-phenols and some metal complexes. Bulletin of the Chemical Society of Ethiopia, 24(3)

- The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine (6f) showed good activity against used bacterial strains.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is usually carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting benzimidazole derivative is then subjected to further reactions to introduce the methylpropylamine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also helps in reducing the production time and cost.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce dihydrobenzimidazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylbenzimidazole: A simpler analog with similar biological activities.

1H-Benzimidazol-2-yl benzyl sulfide: Another benzimidazole derivative with distinct chemical properties.

2-(1H-Benzimidazol-2-yl)ethanamine hydrochloride: A related compound with different substituents on the benzimidazole ring.

Uniqueness

®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Actividad Biológica

(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine hydrochloride is a compound derived from the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and antiparasitic properties. This article explores the biological activities of this specific compound, supported by recent research findings, case studies, and data tables.

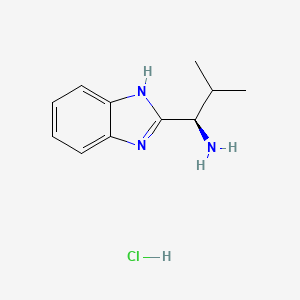

Chemical Structure and Properties

The structure of (R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride can be represented as follows:

This compound features a benzimidazole ring system, which is pivotal in its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain benzimidazole compounds demonstrated potent activity against various Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentrations (MICs) ranged from 1 to 16 µg/mL for several derivatives, indicating their effectiveness compared to standard antibiotics like ciprofloxacin and ampicillin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| Compound A | 1 | Staphylococcus aureus |

| Compound B | 4 | Escherichia coli |

| Compound C | 16 | Klebsiella pneumoniae |

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Notably, several studies have reported that these compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For example, a derivative was shown to inhibit cell proliferation in cancer lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| Compound D | 5 | MCF-7 |

| Compound E | 10 | HEPG2 |

| Compound F | 7 | SKOV-3 |

Antiparasitic Activity

The antiparasitic potential of benzimidazole derivatives is well-documented. Compounds have shown efficacy against parasites such as Giardia intestinalis and Trichomonas vaginalis. One study reported that a specific derivative exhibited an IC50 of 3.95 µM against Giardia, outperforming the standard treatment, benznidazole .

Table 3: Antiparasitic Activity of Benzimidazole Derivatives

| Compound Name | IC50 (µM) | Parasite Tested |

|---|---|---|

| Compound G | 3.95 | Giardia intestinalis |

| Compound H | 4.27 | Trichomonas vaginalis |

Case Studies

Several case studies illustrate the practical applications of (R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride:

- Antifungal Screening : A study evaluated a series of benzimidazole derivatives for antifungal activity against Candida species. The results demonstrated that certain compounds inhibited fungal growth effectively with minimal cytotoxicity .

- In Vivo Studies : Animal models have been used to assess the efficacy of benzimidazole derivatives in treating infections caused by parasites like Trichinella spiralis. Results indicated significant reductions in parasite loads compared to control groups treated with standard medications .

Propiedades

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBREHSYAXDSI-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712328 | |

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-97-0 | |

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.